molecular formula C8H11Br2N B1382057 4-Bromo-2,6-dimethylaniline hydrobromide CAS No. 101252-37-3

4-Bromo-2,6-dimethylaniline hydrobromide

Cat. No.: B1382057
CAS No.: 101252-37-3
M. Wt: 280.99 g/mol
InChI Key: CQNJNXLBCMLJLF-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylaniline hydrobromide is a useful research compound. Its molecular formula is C8H11Br2N and its molecular weight is 280.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,6-dimethylaniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dimethylaniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,6-dimethylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJNXLBCMLJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2,6-dimethylaniline hydrobromide CAS 101252-37-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 101252-37-3

Executive Summary

4-Bromo-2,6-dimethylaniline hydrobromide (CAS 101252-37-3) is a specialized halogenated aniline derivative serving as a critical pharmacophore building block and ligand precursor in modern organic synthesis.[1] Distinguished by its 4-bromo functionality—a highly reactive handle for palladium-catalyzed cross-coupling—and its 2,6-dimethyl steric shielding, this compound is essential for synthesizing sterically demanding


-diimine ligands (Brookhart-type catalysts) and structural analogs of 

-adrenergic agonists.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery and organometallic chemistry.

Physicochemical Profile

The hydrobromide salt form is preferred in industrial storage due to its enhanced stability against oxidation compared to the free base.

PropertySpecification
CAS Number 101252-37-3 (Hydrobromide) / 24596-19-8 (Free Base)
IUPAC Name 4-Bromo-2,6-dimethylaniline hydrobromide
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 280.99 g/mol (Salt) / 200.08 g/mol (Free Base)
Physical State White to off-white crystalline powder (Salt)
Melting Point Free Base: 48–51 °C [1]; Salt: >200 °C (Decomposes)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents (Hexane)
pKa ~3.60 (Conjugate acid of free base)
Stability Hygroscopic; store under inert atmosphere (Argon/Nitrogen)

Synthetic Pathways & Manufacturing

The synthesis of 4-Bromo-2,6-dimethylaniline is a classic example of regioselective electrophilic aromatic substitution . The presence of methyl groups at the 2 and 6 positions sterically blocks ortho-substitution, directing the incoming bromine electrophile almost exclusively to the para (4) position.

Synthesis Protocol (Bromination)

Reagents: 2,6-Dimethylaniline, Bromine (


) or N-Bromosuccinimide (NBS), Acetic Acid (AcOH).
  • Dissolution: Dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Bromination: Add solution of

    
     (1.05 eq) in acetic acid dropwise at 0–5 °C. The low temperature prevents over-bromination or oxidation.
    
  • Precipitation: The hydrobromide salt often precipitates directly from the reaction mixture upon cooling or addition of diethyl ether.

  • Purification: Recrystallize from ethanol/ether to yield high-purity white crystals.

Reaction Mechanism Visualization

SynthesisPathway cluster_conditions Key Conditions Start 2,6-Dimethylaniline (Starting Material) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + Br2 / AcOH (Electrophilic Attack) Product 4-Bromo-2,6-dimethylaniline Hydrobromide Intermediate->Product - HBr (Re-aromatization) Details Temp: 0-5°C Solvent: Glacial AcOH Yield: >85%

Figure 1: Regioselective bromination pathway. The 2,6-methyl groups enforce para-substitution.

Applications in Research & Development

Organometallic Catalysis (Ligand Synthesis)

The primary industrial application of this compound is as a precursor for


-diimine ligands  used in Brookhart-type olefin polymerization catalysts. The bulky 2,6-dimethyl groups provide the necessary steric bulk to retard chain transfer, enabling the formation of high-molecular-weight polymers.
  • Workflow: Condensation of 4-bromo-2,6-dimethylaniline with

    
    -diones (e.g., acenaphthenequinone or glyoxal) yields the diimine ligand.
    
  • Functionalization: The 4-bromo position allows for further modification of the ligand after formation, or pre-functionalization via cross-coupling to tune electronic properties.

Medicinal Chemistry (Cross-Coupling Scaffolds)

In drug discovery, the molecule serves as a robust aryl halide scaffold. The bromine atom is an excellent leaving group for Palladium-catalyzed cross-coupling reactions, allowing researchers to attach complex heterocycles while retaining the metabolically stable 2,6-dimethylaniline core.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.

  • Buchwald-Hartwig Amination: C-N bond formation to synthesize complex aniline derivatives.

Application Logic Diagram

Applications cluster_Cat Catalysis (Polymerization) cluster_Pharma Medicinal Chemistry Core 4-Bromo-2,6-dimethylaniline (Core Scaffold) Ligand Condensation with alpha-Diones Core->Ligand Schiff Base Rxn Suzuki Pd-Catalyzed Cross-Coupling Core->Suzuki Suzuki/Buchwald Brookhart Brookhart Catalyst (Ni/Pd Complexes) Ligand->Brookhart + Metal Halide Drug Alpha-2 Agonist Analogs (Biaryl Scaffolds) Suzuki->Drug Library Generation

Figure 2: Divergent application workflows for catalysis and pharmaceutical synthesis.

Handling, Stability, and Safety (SDS Summary)

Signal Word: DANGER

Hazard Statements
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Handling Protocol
  • Atmosphere: Hygroscopic. Store under dry Nitrogen or Argon.

  • Temperature: Ambient (Room Temperature) is generally acceptable, but cool storage (2–8 °C) prolongs shelf life and prevents discoloration.

  • Incompatibility: Strong oxidizing agents. Reacts with acids to liberate HBr fumes (if free base).

References

  • Sigma-Aldrich. 4-Bromo-2,6-dimethylaniline Product Specification. Link

  • ChemicalBook. 4-Bromo-2,6-dimethylaniline Properties and Synthesis. Link

  • BenchChem. Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Link

  • National Institutes of Health (NIH). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Link

  • MDPI. Barrelene-Derived α-Diimine Nickel and Palladium Olefin Polymerization Catalysts. Link

Sources

4-Bromo-2,6-dimethylaniline hydrobromide melting point and thermal stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dimethylaniline and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point and thermal stability of 4-Bromo-2,6-dimethylaniline and its corresponding hydrobromide salt. While extensive data exists for the free base, this paper addresses the distinct physicochemical properties of the hydrobromide salt, which are critical for its application in pharmaceutical development and organic synthesis. This document synthesizes established data with fundamental chemical principles to offer predictive insights and details robust, validated protocols for experimental determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction and Molecular Overview

4-Bromo-2,6-dimethylaniline, also known as 4-Bromo-2,6-xylidine, is an important aromatic organic intermediate.[1] Its structure, featuring a bromine atom and two methyl groups on the aniline ring, makes it a versatile building block in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[2][3] The presence of the basic amino group allows for the formation of acid addition salts, such as the hydrobromide, which can significantly alter the compound's physical properties.

The conversion of the free base to its hydrobromide salt is a common strategy in drug development to improve properties such as solubility, stability, and bioavailability.[4] The salt form introduces ionic character, leading to a more ordered and stable crystal lattice, which profoundly impacts its melting point and thermal decomposition profile. Understanding these properties is paramount for controlling manufacturing processes, ensuring formulation stability, and meeting regulatory standards.

Physicochemical Properties: A Tale of Two Forms

A critical distinction must be made between the free base (4-Bromo-2,6-dimethylaniline) and its hydrobromide salt. Their physical properties, particularly the melting point, are substantially different due to the nature of their intermolecular forces.

4-Bromo-2,6-dimethylaniline (Free Base)

The free base is a solid at room temperature, typically appearing as pale brown to grey crystals or powder.[5] Its melting point is well-documented and consistently falls within a narrow range.

PropertyValueSource(s)
CAS Number 24596-19-8[2][5][6]
Molecular Formula C₈H₁₀BrN[5]
Appearance Pale brown to dark brown or grey crystals/powder[5]
Melting Point 46.0 - 53.0 °C[5][7]
48 - 51 °C (lit.)[2][3][6]
4-Bromo-2,6-dimethylaniline Hydrobromide (Salt)

Causality Behind the Expected Increase in Melting Point:

  • Ionic Bond Formation: The reaction of the basic amino group (-NH₂) with hydrobromic acid (HBr) results in the formation of an ammonium salt (-NH₃⁺ Br⁻).

  • Enhanced Intermolecular Forces: The primary intermolecular forces in the salt's crystal lattice are strong ion-ion interactions, which require substantially more thermal energy to overcome compared to the weaker hydrogen bonds and van der Waals forces present in the crystal lattice of the free base.

  • Higher Crystal Lattice Energy: The ordered arrangement of positive and negative ions in the salt form creates a highly stable crystal lattice with high lattice energy, directly contributing to a higher melting point.

As a relevant analogue, the reported melting point for 4-bromo-2,6-diisopropylaniline hydrobromide is 234-235 °C , illustrating the dramatic increase in melting point upon salt formation.[8]

Thermal Stability and Decomposition Profile

Thermal stability is a measure of a substance's resistance to decomposition upon heating. This is a critical parameter for determining safe handling, storage, and processing temperatures. While a specific decomposition temperature for 4-Bromo-2,6-dimethylaniline hydrobromide is not documented, its thermal behavior can be predicted and experimentally verified.

Predicted Decomposition Pathway

For an aniline hydrobromide salt, thermal decomposition is likely a multi-stage process:

  • Dehydrobromination: The initial and most probable decomposition step at elevated temperatures is the loss of hydrogen bromide (HBr) gas, reverting the salt back to the free aniline.

  • Aniline Decomposition: Following the loss of HBr, the resulting 4-Bromo-2,6-dimethylaniline molecule will decompose at higher temperatures. Safety data for the free base indicates that its thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[9]

The precise onset temperature of decomposition is best determined experimentally using Thermogravimetric Analysis (TGA).

Experimental Determination Protocols

To obtain definitive data for 4-Bromo-2,6-dimethylaniline hydrobromide, the following validated analytical protocols are recommended. These methods provide a self-validating system for ensuring the accuracy and reproducibility of results.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions like melting.[10][11]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified reference standards (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-Bromo-2,6-dimethylaniline hydrobromide sample into a clean aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

  • Atmosphere: Utilize an inert purge gas, typically dry nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[12]

  • Temperature Program:

    • Equilibrate the sample at a temperature at least 20-30 °C below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition (e.g., 250-300 °C).

  • Data Analysis: The melting point is determined from the resulting thermogram. It is reported as the onset temperature of the endothermic peak, which represents the transition from solid to liquid phase.[11] The peak temperature and the enthalpy of fusion (ΔHfus) should also be recorded.

Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and thermal stability.[13]

Methodology:

  • Instrument Calibration: Verify the TGA balance using certified calibration weights and the temperature using materials with known Curie points.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of 4-Bromo-2,6-dimethylaniline hydrobromide into a ceramic or platinum TGA pan.

  • Atmosphere: Use an inert nitrogen atmosphere (flow rate of 30-50 mL/min) to ensure that mass loss is due to thermal decomposition and not oxidation.

  • Temperature Program:

    • Equilibrate the sample at ambient temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots percent mass versus temperature. The onset temperature of decomposition is determined from this curve, often using the first derivative (DTG curve) to identify the point of most rapid mass loss. Any distinct mass loss steps should be quantified and correlated with the predicted decomposition pathway (e.g., loss of HBr).

Workflow Visualization

The logical flow for a comprehensive thermal analysis of 4-Bromo-2,6-dimethylaniline hydrobromide using simultaneous TGA-DSC is outlined below. This integrated approach provides complementary information from a single experiment, simplifying data interpretation.[14]

Thermal_Analysis_Workflow Figure 1: Experimental Workflow for Thermal Analysis cluster_prep 1. Preparation cluster_exp 2. Experimentation (Simultaneous TGA-DSC) cluster_analysis 3. Data Analysis & Interpretation cluster_results 4. Reporting Sample Sample Acquisition (4-Bromo-2,6-dimethylaniline HBr) Calibrate Instrument Calibration (TGA & DSC) Load Load Sample (2-5 mg) into TGA-DSC Pan Calibrate->Load Setup Set Parameters: - Atmosphere: Nitrogen - Heating Rate: 10°C/min - Range: 30°C to 600°C Load->Setup Run Execute Thermal Scan Setup->Run TGA_Curve TGA Curve (% Mass vs. Temp) Run->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Run->DSC_Curve Decomp Determine Onset of Decomposition Temp. TGA_Curve->Decomp Melt Determine Melting Point (Onset Temp.) DSC_Curve->Melt Report Final Technical Report Decomp->Report Melt->Report

Caption: Workflow for determining thermal properties.

Conclusion

While the precise melting point of 4-Bromo-2,6-dimethylaniline hydrobromide is not published, a comprehensive understanding of its properties can be achieved by combining data from the free base with fundamental physicochemical principles. The hydrobromide salt is expected to have a significantly higher melting point and a distinct thermal decomposition profile initiated by the loss of HBr. For drug development and process chemistry professionals, the experimental determination of these properties is essential. The DSC and TGA protocols detailed herein provide a robust framework for obtaining the accurate and reliable data needed for process optimization, stability assessment, and quality control.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139074029, C16H20Br2N2. Retrieved from PubChem. [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from AZoM.com. [Link]

  • AceChemPack. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from AceChemPack. [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from IIT Kanpur. [Link]

  • Marć, M. A., & Gieroba, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceuticals, 16(6), 798. [Link]

  • Google Patents. (1988). United States Patent (19).
  • Liu, R., Li, Y. H., Luo, W., Liu, S., & Zhu, H. J. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o220. [Link]

  • Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from Mettler Toledo. [Link]

  • American Chemical Society. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

  • Royal Society of Chemistry. (2001). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications. [Link]

Sources

Synonyms for 4-Bromo-2,6-dimethylaniline hydrobromide: A Technical Procurement Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2,6-dimethylaniline hydrobromide (CAS: 101252-37-3) is a critical halogenated aniline intermediate used in the synthesis of heterocyclic pharmaceuticals, Schiff base ligands, and conductive polymers.[1] Its procurement is frequently complicated by inconsistent nomenclature across vendor catalogs, particularly the interchangeability of "aniline" and "xylidine" descriptors, and the frequent conflation of the free base (CAS: 24596-19-8) with its hydrobromide salt.

This guide provides a definitive technical breakdown of the compound's identity, a validated synonym map for major catalogs, and a decision framework for selecting the appropriate salt form for specific synthetic applications.

Part 1: Chemical Identity & Nomenclature Analysis

The compound derives its core structure from 2,6-xylidine (2,6-dimethylaniline).[2] The addition of a bromine atom at the para position (C4) and the subsequent formation of a hydrobromide salt creates the stable crystalline solid used in most laboratory applications.

Core Chemical Data
PropertySpecification
Systematic Name 4-Bromo-2,6-dimethylaniline hydrobromide
Common Name 4-Bromo-2,6-xylidine hydrobromide
Formula C₈H₁₀BrN[3] · HBr
Molecular Weight 280.99 g/mol (Salt) / 200.08 g/mol (Free Base)
CAS (Salt) 101252-37-3
CAS (Free Base) 24596-19-8
Appearance White to off-white crystalline powder (Salt); Brown/Grey solid (Free Base)
Nomenclature Derivation

Understanding the synonym hierarchy is essential for database searching. The root "xylidine" refers to any dimethylaniline isomer; the "2,6-" prefix specifies the methyl positions, and "4-bromo" specifies the halogenation.

NomenclatureTree Aniline Aniline (Phenylamine) Xylidine 2,6-Xylidine (2,6-Dimethylaniline) Aniline->Xylidine + 2 Methyl groups (ortho) BromoBase 4-Bromo-2,6-dimethylaniline (Free Base) CAS: 24596-19-8 Xylidine->BromoBase + Bromination (para) BromoSalt 4-Bromo-2,6-dimethylaniline Hydrobromide CAS: 101252-37-3 BromoBase->BromoSalt + HBr (Salt Formation)

Figure 1: Structural derivation and CAS lineage of the target compound.

Part 2: Catalog Synonym Mapping

Vendors often use historical or trade names. The table below maps the three most common naming conventions to their respective vendor codes to prevent ordering errors.

Naming ConventionPrimary VendorsTypical Catalog SyntaxRisk Factor
IUPAC / Systematic Sigma-Aldrich, Matrix Fine Chemicals4-Bromo-2,6-dimethylaniline hydrobromideLow: Most accurate.
Trivial / Common Combi-Blocks, TCI, Santa Cruz4-Bromo-2,6-xylidine (often implies Free Base)High: "Xylidine" entries often omit the salt designation. Check MW.
Structural Inversion Enamine, BLD Pharm2,6-Dimethyl-4-bromoanilineMedium: Inverted prefixes can be missed by exact-match search algorithms.
Critical Procurement Check

Always verify the Molecular Weight (MW).

  • If MW ≈ 200.08 , you are buying the Free Base (CAS 24596-19-8).

  • If MW ≈ 280.99 , you are buying the Hydrobromide Salt (CAS 101252-37-3).

Part 3: Technical Specifications & Salt Selection

The choice between the free base and the hydrobromide salt is not arbitrary. It dictates the stability of your stock and the initial steps of your synthesis.

Stability & Handling

The free base aniline is electron-rich and prone to oxidation, turning from a light solid to a dark brown/purple tar upon exposure to air and light. The hydrobromide salt protonates the amine, significantly reducing its susceptibility to oxidation and increasing shelf-life.

Procurement Decision Tree

Use this logic flow to determine which form to purchase for your specific application.

ProcurementLogic Start Start: Define Application Storage Long-term Storage (>1 month)? Start->Storage Reaction Reaction Conditions? Storage->Reaction No HBr Buy Hydrobromide CAS: 101252-37-3 (Stable, Crystalline) Storage->HBr Yes Reaction->HBr Acidic/Neutral Media FreeBase Buy Free Base CAS: 24596-19-8 (Reactive, Air Sensitive) Reaction->FreeBase Strictly Anhydrous/Basic (e.g., Buchwald-Hartwig) FreeBase->HBr Requires fresh neutralization

Figure 2: Decision logic for selecting between the Free Base and Hydrobromide salt forms.

Part 4: Applications & Synthesis Context[9]

4-Bromo-2,6-dimethylaniline serves as a specialized scaffold in two primary domains:

  • Ligand Synthesis for Catalysis:

    • Schiff Bases: Condensation with salicylaldehydes yields bulky Schiff base ligands used in corrosion inhibition and antibacterial metal complexes [1].

    • Phosphinoamines: Used to synthesize bulky N-diisopropylphosphinoaniline ligands for Zr/Co heterobimetallic complexes, capable of activating small molecules like H₂ and CO₂ [2].

  • Pharmaceutical Intermediates:

    • The 2,6-dimethyl substitution pattern provides steric protection, influencing the metabolic stability of the resulting drug candidate. It is a key building block for various API classes, including glucagon receptor antagonists and potential analogs of Teneligliptin [3].

Synthetic Validation Protocol

If you must synthesize the compound in-house rather than purchase it, the standard protocol involves the bromination of 2,6-dimethylaniline.

Protocol Summary:

  • Dissolution: Dissolve 2,6-dimethylaniline in Chloroform or Glacial Acetic Acid.

  • Bromination: Add N-Bromosuccinimide (NBS) dropwise at room temperature.[4]

  • Workup: Wash with sodium thiosulfate (to remove excess Br₂), then water.[4]

  • Salt Formation: Treat the isolated oil (free base) with HBr in acetic acid to precipitate the stable hydrobromide salt.

References

  • Impact Factor. (2021). Preparation, Characterization and Antibacterial Studies of Schiff Base Derivatives with 4-Bromo-2,6-Dimethylaniline. Retrieved from

  • Brandeis University. (2015). Progress toward surface immobilization of a Zr/Co heterobimetallic complex. Retrieved from

  • ArborPharmChem. (2023). 4-Bromo-2,6-dimethylaniline Product Entry & Applications. Retrieved from

  • Sigma-Aldrich. (2023).[5] Product Specification: 4-Bromo-2,6-dimethylaniline hydrobromide. Retrieved from

  • BLD Pharm. (2023). Catalog Entry: 4-Bromo-2,6-dimethylaniline hydrochloride (CAS 5769-31-3).[6] Retrieved from

Sources

4-Bromo-2,6-dimethylaniline Hydrobromide: A Technical Guide to Hygroscopicity and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the hygroscopic nature of 4-Bromo-2,6-dimethylaniline hydrobromide, offering technical insights and actionable protocols to ensure its stability, and integrity in research and development settings.

The Challenge of Hygroscopicity in Amine Salts

4-Bromo-2,6-dimethylaniline hydrobromide, as an amine salt, has a natural tendency to absorb moisture from the atmosphere, a property known as hygroscopicity. This occurs due to the strong attraction of its ions to water molecules. The absorbed moisture can lead to several undesirable physical and chemical changes.

Physical Consequences:

  • Clumping and Caking: Initial moisture absorption can cause the powder to clump together.

  • Deliquescence: With significant water uptake, the solid can dissolve in the absorbed moisture, forming a concentrated solution.

Chemical Integrity at Risk:

  • Hydrolysis: The presence of water can disrupt the salt's structure, potentially leading to degradation.

  • Oxidation: Aniline compounds can be susceptible to oxidation, a process that can be accelerated by the presence of moisture and lead to the formation of colored impurities.

These changes can significantly impact the quality and reliability of the compound, leading to inaccurate experimental results.

Characterizing and Quantifying Hygroscopicity

To properly handle and store 4-Bromo-2,6-dimethylaniline hydrobromide, it is crucial to understand and quantify its hygroscopic behavior. Several analytical techniques are employed for this purpose:

  • Dynamic Vapor Sorption (DVS): This is a primary method used to assess how a material's mass changes in response to varying levels of relative humidity (RH). The resulting data helps classify the material's hygroscopicity.[]

  • Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature. It is effective in determining the water content of a sample by heating it to evaporate any absorbed moisture.[]

  • Karl Fischer Titration: This is a highly accurate and specific method for quantifying the water content in a sample.

The European Pharmacopoeia provides a standard classification for the hygroscopicity of solids based on the percentage of weight gain after storage at 80% relative humidity and 25°C for 24 hours.[2]

Hygroscopicity ClassificationMass Increase
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Best Practices for Storage and Handling

Proper storage and handling are critical to protect the integrity of 4-Bromo-2,6-dimethylaniline hydrobromide.

Storage Recommendations:

  • Tightly Sealed Containers: Always store the compound in a tightly sealed container to minimize exposure to the atmosphere.[3]

  • Desiccants: For hygroscopic materials, storage in a desiccator with a drying agent like silica gel is highly recommended to maintain a low-humidity environment.[4][5]

  • Controlled Environment: Store the compound in a cool, dry, and well-ventilated place.[6] Some suppliers recommend storage at 4°C and protected from light.[7] Always refer to the supplier's specific recommendations.

  • Inert Atmosphere: For highly sensitive materials, storing under an inert gas like nitrogen or argon can provide an extra layer of protection.[3]

Handling Protocols:

  • Minimize Exposure: When handling the compound, minimize its exposure time to ambient air.

  • Dry Environment: If possible, handle the material in a controlled, low-humidity environment such as a glove box.

  • Prompt Resealing: After use, ensure the container is securely resealed immediately.

Workflow for Handling Hygroscopic Compounds

cluster_storage Optimal Storage cluster_handling Handling Procedure storage_container Tightly Sealed Container desiccator Desiccator with Desiccant storage_container->desiccator Place In low_humidity Transfer to Low Humidity Environment storage_container->low_humidity For Use controlled_env Cool, Dry, Dark Place desiccator->controlled_env Store In weigh Weigh Quickly and Accurately low_humidity->weigh reseal Immediately Reseal Container weigh->reseal return_storage Return to Desiccator reseal->return_storage return_storage->storage_container Post-Use

Caption: A logical workflow for the proper storage and handling of hygroscopic materials.

The Consequences of Improper Storage

Failure to adhere to proper storage and handling protocols can lead to a cascade of negative effects, ultimately compromising experimental outcomes.

Degradation Pathway

improper_storage Improper Storage (e.g., open to air) moisture_absorption Moisture Absorption improper_storage->moisture_absorption physical_change Physical Changes (clumping, deliquescence) moisture_absorption->physical_change chemical_degradation Chemical Degradation (hydrolysis, oxidation) moisture_absorption->chemical_degradation inaccurate_concentration Inaccurate Concentration physical_change->inaccurate_concentration chemical_degradation->inaccurate_concentration failed_experiment Compromised Results inaccurate_concentration->failed_experiment

Caption: The degradation pathway of a hygroscopic compound due to improper storage.

By implementing the rigorous storage and handling practices outlined in this guide, researchers and scientists can ensure the long-term stability and reliability of 4-Bromo-2,6-dimethylaniline hydrobromide, thereby safeguarding the integrity of their experimental work.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-dimethylaniline with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing Biaryl Amines for Advanced Research

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide has become indispensable in the synthesis of biaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to a sterically hindered substrate: 4-bromo-2,6-dimethylaniline. The presence of two methyl groups ortho to the amino group introduces significant steric hindrance, which can pose challenges to the catalytic cycle. However, with carefully selected catalysts, ligands, and reaction conditions, this transformation can be achieved with high yields. The resulting 4-aryl-2,6-dimethylaniline structures are valuable building blocks, particularly in medicinal chemistry and drug development, where the biaryl amine scaffold is a recurring feature in biologically active molecules.

This document offers researchers, scientists, and drug development professionals a comprehensive resource, blending a detailed mechanistic overview with field-tested protocols and optimization strategies to facilitate the successful synthesis of this important class of compounds.

Mechanistic Insights: The Engine of C-C Bond Formation

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood catalytic cycle centered around a palladium catalyst. This cycle elegantly navigates three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding the role of each component in this process is critical for troubleshooting and optimizing the reaction for challenging substrates like 4-bromo-2,6-dimethylaniline.

The generally accepted mechanism is as follows:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 4-bromo-2,6-dimethylaniline. This step forms a Pd(II) complex. The steric hindrance from the ortho-methyl groups can slow this step, often necessitating the use of bulky, electron-rich phosphine ligands to promote the reaction.

  • Transmetalation: In this crucial step, the aryl group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly influence the reaction rate and yield.[5]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium complex. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a visual representation of this catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 4-Aryl-2,6-dimethylaniline (Ar-Ar') RedElim->Product ArylHalide 4-Bromo-2,6-dimethylaniline (Ar-Br) ArylHalide->OxAdd BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Inertness Ensure Rigorous Inert Atmosphere (N₂ or Ar) Start->Check_Inertness Increase_Temp Increase Temperature (e.g., to 110 °C) Check_Inertness->Increase_Temp If no improvement Success Improved Yield Check_Inertness->Success If improved Screen_Base Screen Alternative Bases (K₃PO₄, Cs₂CO₃) Increase_Temp->Screen_Base If no improvement Increase_Temp->Success If improved Screen_Ligand Screen Alternative Ligands (XPhos, RuPhos) Screen_Base->Screen_Ligand If no improvement Screen_Base->Success If improved Check_Reagents Verify Reagent Purity (especially boronic acid) Screen_Ligand->Check_Reagents If no improvement Screen_Ligand->Success If improved Check_Reagents->Success If improved

Sources

Synthesis of salicylaldimine ligands from 4-Bromo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Salicylaldimine Ligands from 4-Bromo-2,6-dimethylaniline

Executive Summary

This guide details the synthesis of salicylaldimine (Schiff base) ligands derived from 4-Bromo-2,6-dimethylaniline . These ligands are critical precursors for "FI Catalysts" (phenoxy-imine complexes), which are widely used in olefin polymerization due to their high activity and stereoselectivity.

The presence of methyl groups at the 2,6-positions of the aniline ring introduces significant steric hindrance. While this enhances the hydrolytic stability of the final catalyst, it kinetically inhibits the condensation reaction. Therefore, standard room-temperature protocols for Schiff bases are insufficient. This note provides optimized, acid-catalyzed reflux protocols to overcome this energy barrier, ensuring high yield and purity.

Scientific Background & Mechanism

The Steric Challenge

The reaction is a condensation between a primary amine and a carbonyl.[1][2][3][4] In 4-Bromo-2,6-dimethylaniline, the ortho-methyl groups shield the nitrogen lone pair, reducing nucleophilic attack efficiency on the aldehyde carbonyl.

  • Kinetic Inhibition: The initial nucleophilic attack is slow.

  • Thermodynamic Stability: Once formed, the bulky groups protect the imine bond (C=N) from hydrolysis, a feature exploited in "FI Catalysts" to maintain active species lifetime during polymerization.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed addition-elimination pathway:

  • Activation: Acid catalyst protonates the aldehyde carbonyl oxygen, increasing electrophilicity.

  • Attack: The hindered aniline nitrogen attacks the carbonyl carbon.

  • Dehydration: A carbinolamine intermediate forms, followed by water elimination to yield the imine.

Figure 1: Mechanistic Pathway (DOT Visualization)

Mechanism Aldehyde Salicylaldehyde (Carbonyl) Activation Acid Activation (Protonation) Aldehyde->Activation + H+ Attack Nucleophilic Attack (Rate Limiting Step) Activation->Attack + 4-Bromo-2,6-dimethylaniline Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Dehydration (-H₂O) Intermediate->Elimination Product Salicylaldimine Ligand Elimination->Product

Caption: Acid-catalyzed condensation pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance.

Experimental Protocols

Protocol A: Standard Synthesis (General Salicylaldehyde)

Use this protocol for unsubstituted or lightly substituted salicylaldehydes.

Materials:

  • 4-Bromo-2,6-dimethylaniline (1.0 eq)

  • Salicylaldehyde (1.05 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Formic Acid (3-5 drops) or p-Toluenesulfonic acid (p-TSA, 1 mol%)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.00 g) of 4-Bromo-2,6-dimethylaniline in 20 mL of absolute ethanol.

  • Addition: Add 10.5 mmol (1.28 g) of salicylaldehyde. The solution may turn pale yellow immediately.

  • Catalysis: Add 3 drops of formic acid.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C for EtOH) with vigorous stirring for 6–8 hours .

    • Note: The steric bulk requires thermal energy to drive the reaction to completion.

  • Precipitation: Allow the reaction to cool slowly to room temperature. A bright yellow or orange precipitate should form.[3]

  • Crystallization: If no solid forms, cool the flask in an ice bath (0°C) for 30 minutes.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Advanced Synthesis (Bulky "FI" Ligands)

Use this protocol for 3,5-di-tert-butylsalicylaldehyde. This ligand creates the high-performance catalysts described by the Fujita group (Mitsui Chemicals).

Materials:

  • 4-Bromo-2,6-dimethylaniline (1.0 eq)

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)

  • Solvent: Methanol (MeOH)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (approx. 1-2 mol%)

  • Drying Agent: Anhydrous MgSO₄ (optional, added to reaction)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 2-neck flask with a Dean-Stark trap (optional but recommended for scale-up) and a reflux condenser.

  • Mixing: Combine 10 mmol of the aniline and 10 mmol of the bulky aldehyde in 40 mL of Methanol.

  • Catalysis: Add 20 mg of p-TSA.

  • Reaction: Reflux for 12–24 hours .

    • Critical: The double steric hindrance (from both amine and aldehyde) makes this reaction slow.

  • Workup: Cool to room temperature. The product usually precipitates as a deep yellow/orange crystalline solid.

  • Purification: Recrystallize from a mixture of Ethanol/Hexane (1:1) if the crude purity is <95%.

Figure 2: Experimental Workflow (DOT Visualization)

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH/MeOH Add Acid Catalyst Start->Mix Reflux Reflux (6-24h) Temp: 65-78°C Mix->Reflux Check Check Completion (TLC / Color Change) Reflux->Check Check->Reflux Incomplete Cool Cool to RT -> 0°C Precipitation Check->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Caption: Operational workflow for the synthesis of sterically hindered salicylaldimines.

Characterization & Data Validation

To ensure scientific integrity, compare your product against these standard parameters.

Table 1: Expected Analytical Data

ParameterExpected ValueNotes
Appearance Bright Yellow to Orange SolidDarkening suggests oxidation or residual aniline.
Yield 70% – 85%Lower yields indicate insufficient reflux time.
¹H NMR (Imine) δ 8.0 – 8.5 ppm (Singlet)The diagnostic signal for CH=N formation.
¹H NMR (OH) δ 12.0 – 13.5 ppm (Singlet)Broad signal due to intramolecular H-bonding.
IR Spectroscopy 1610 – 1625 cm⁻¹ (s)Strong C=N stretching vibration.
Solubility Soluble in DCM, CHCl₃, ToluenePoorly soluble in cold alcohols (facilitates isolation).
Self-Validating Checks (Troubleshooting)
  • System Check 1 (Color): If the solution remains pale or turns black/tarry, the reaction has failed. A vibrant yellow/orange shift is the visual confirmation of conjugation extension (Schiff base formation).

  • System Check 2 (Solubility): Take a small aliquot of the precipitate. It should not dissolve in water or dilute acid (unlike the starting aniline, which forms salts).

References

  • Fujita, T. (2005). "Propene Polymerization with Bis(phenoxy–imine) Group 4 Transition Metal Complexes." Bulletin of the Chemical Society of Japan. Link

  • Makio, H., et al. (2002). "FI Catalysts: A New Family of High Performance Catalysts for Olefin Polymerization." Advanced Synthesis & Catalysis. Link

  • BenchChem Protocols. (2025). "Application Notes for Derivatization of 2,6-Dibromo-4-nitroaniline" (Analogous steric protocols). Link

  • Haghgooie, H., et al. (2015). "Synthesis and Characterization of Some New Schiff Base Ligands." Asian Journal of Chemistry. Link

  • Sigma-Aldrich. "4-Bromo-2,6-dimethylaniline Product & Safety Data." Link

Sources

High-Purity Synthesis of Functionalized NHC Precursors: The 4-Bromo-2,6-Dimethyl Backbone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1,3-bis(4-bromo-2,6-dimethylphenyl)imidazolium chloride , a highly versatile N-heterocyclic carbene (NHC) precursor. While standard NHC ligands like IMes (Mesityl) and IPr (Diisopropylphenyl) are ubiquitous in catalysis, they lack orthogonal functionalization handles.

The inclusion of the 4-bromo substituent on the 2,6-dimethylaniline backbone provides a critical "anchor point." This allows for post-synthesis modification—such as immobilization on polymeric supports, conjugation to surfaces, or the construction of Janus-type bis-carbenes—without disrupting the steric environment essential for catalytic turnover. This protocol utilizes a robust, two-step "Arduengo-type" synthesis adapted for electron-deficient anilines, ensuring high yields and purity suitable for pharmaceutical applications.

Strategic Rationale & Chemical Logic

The "Goldilocks" Steric Profile

The 2,6-dimethyl substitution pattern provides sufficient steric bulk to prevent Wanzlick dimerization of the free carbene, yet is less crowded than the 2,6-diisopropyl (IPr) variant. This intermediate steric profile is ideal for palladium-catalyzed cross-couplings where substrate approach is rate-limiting.

The Bromine Advantage
  • Electronic Modulation: The bromine atom is electron-withdrawing (

    
    ), slightly reducing the 
    
    
    
    -donating power of the resulting carbene compared to IMes. This can facilitate reductive elimination steps in catalytic cycles (e.g., Suzuki-Miyaura coupling).
  • Orthogonal Functionalization: The aryl bromide remains intact during the NHC formation, allowing it to serve as a site for subsequent Suzuki or Sonogashira couplings distal to the metal center.

Synthetic Pathway Design

We employ a Two-Step Isolation Strategy rather than a one-pot method.

  • Condensation: Formation of the 1,4-diazabutadiene (diimine) intermediate.

  • Cyclization: Formaldehyde closure to form the imidazolium core. Reasoning: The 4-bromo substituent decreases the nucleophilicity of the aniline nitrogen. Isolating the diimine ensures that no unreacted aniline carries over into the cyclization step, which would otherwise form difficult-to-separate byproducts.

Visual Workflow & Mechanism

The following diagram outlines the critical reaction pathway and logic flow.

NHC_Synthesis Start 4-Bromo-2,6- dimethylaniline Inter Diimine Intermediate (Yellow Solid) Start->Inter Condensation (MeOH, 25°C) Reagent1 Glyoxal (40% aq) + Formic Acid (Cat.) Reagent1->Inter Product Imidazolium Chloride (NHC Precursor) Inter->Product Cyclization (EtOAc/Dioxane, 40°C) Reagent2 (HCHO)n + HCl (Anhydrous Dioxane) Reagent2->Product Logic1 Steric Bulk (2,6-Me) Logic1->Start Logic2 Functional Handle (4-Br) Logic2->Start

Figure 1: Synthetic workflow for the preparation of the 4-bromo-functionalized NHC precursor.

Experimental Protocols

Phase 1: Synthesis of the Diimine Intermediate

Target: N,N'-Bis(4-bromo-2,6-dimethylphenyl)ethane-1,2-diimine

Reagents:

  • 4-Bromo-2,6-dimethylaniline (20.0 mmol, 4.00 g)

  • Glyoxal (40% w/w aq.[1][2][3] solution) (10.0 mmol, 1.15 mL)

  • Methanol (HPLC Grade) (20 mL)

  • Formic Acid (Catalytic, 3-4 drops)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline in Methanol. The solution may appear slightly amber.

  • Activation: Add the formic acid.[2][3] Note: Acid catalysis is crucial here as the electron-withdrawing bromine reduces the aniline's nucleophilicity.

  • Addition: Add the glyoxal solution dropwise over 5 minutes at room temperature.

  • Reaction: Stir the mixture vigorously at 25°C for 12–16 hours .

    • Observation: A bright yellow to orange precipitate will form within the first hour.

  • Isolation: Filter the solid through a sintered glass frit (porosity M).

  • Purification: Wash the filter cake with cold Methanol (2 x 10 mL) to remove unreacted glyoxal and mono-imine species.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Key Performance Indicator (KPI):

  • Appearance: Bright yellow powder. Darkening indicates oxidation.

  • Yield Target: >85%.

Phase 2: Cyclization to Imidazolium Salt

Target: 1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolium chloride

Reagents:

  • Diimine Intermediate (from Phase 1) (5.0 mmol)

  • Paraformaldehyde ((HCHO)n) (5.5 mmol, 1.1 eq)

  • HCl (4.0 M in Dioxane) (1.5 eq)

  • Ethyl Acetate (EtOAc) (Dry, 50 mL)

Protocol:

  • Suspension: In a dry 250 mL Schlenk flask under N₂, suspend the Diimine and Paraformaldehyde in Ethyl Acetate.

    • Why EtOAc? It allows for the precipitation of the final chloride salt while solubilizing impurities.

  • Cyclization: Cool the mixture to 0°C in an ice bath. Add the HCl/Dioxane solution dropwise via syringe.

    • Exotherm Control: The reaction is exothermic. Slow addition prevents the formation of "gummy" oligomers.

  • Heating: Allow the reaction to warm to room temperature, then heat to 40°C for 4 hours .

    • Color Change: The yellow suspension will slowly turn into a white/off-white suspension as the conjugation of the diimine is broken and the aromatic imidazolium ring forms.

  • Work-up: Cool to room temperature. Filter the white solid under air (the salt is relatively stable).

  • Washing: Wash copiously with EtOAc (2 x 20 mL) and Diethyl Ether (2 x 20 mL) to remove any residual acid or formaldehyde.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Data Specifications & Quality Control

The following table summarizes the expected physicochemical properties for validation.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point > 300°C (decomposition)Capillary MP
¹H NMR (DMSO-d₆)

~10.0 ppm (s, 1H, N-CH-N)
400 MHz NMR
¹H NMR (Backbone)

~8.4 ppm (s, 2H, N-CH=CH-N)
400 MHz NMR
Solubility Soluble in DMSO, MeOH; Insoluble in Et₂O, HexanesSolubility Test
Water Content < 0.5% w/wKarl Fischer

Critical Checkpoint: The presence of the acidic proton at ~10.0 ppm (singlet) in the ¹H NMR is the definitive confirmation of ring closure. If this peak is absent, the cyclization failed.

Safety & Compliance

  • Formaldehyde Source: Paraformaldehyde depolymerizes to formaldehyde gas upon heating with acid. Perform Phase 2 in a well-ventilated fume hood.

  • HCl/Dioxane: Corrosive and moisture sensitive. Use a glass syringe and steel needle; do not use plastic syringes that may degrade.

  • Aniline Toxicity: Halogenated anilines are toxic by inhalation and skin contact. Double-gloving (Nitrile) is recommended.

References

  • Arduengo, A. J., et al. (1999). Imidazolylidenes with N,N'-Diaryl Substituents. Tetrahedron , 55(51), 14523–14534. Foundational text for the glyoxal/formaldehyde cyclization route.

  • Hintermann, L. (2007).[4] Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry , 3, No. 22. Provides the specific optimization for HCl/Dioxane cyclization in ethyl acetate.

  • Diez-Gonzalez, S., & Nolan, S. P. (2007).[1] Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands. Coordination Chemistry Reviews , 251(5-6), 874-883. Authoritative source on the electronic effects of backbone substitution (Br vs Me).

  • Glorius, F. (Ed.) (2006). N-Heterocyclic Carbenes in Transition Metal Catalysis. Topics in Organometallic Chemistry , Springer. Comprehensive reference for NHC applications and precursor handling.

Sources

Application Note: Synthesis of Conductive Polyaniline Derivatives from 4-Bromo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded guide for the synthesis of conductive polyaniline (PANI) derivatives using 4-Bromo-2,6-dimethylaniline as a specialized precursor.

Executive Summary

The synthesis of conductive polymers from sterically hindered precursors like 4-Bromo-2,6-dimethylaniline presents a unique challenge in materials science. Unlike unsubstituted aniline, which polymerizes readily into highly conductive emeraldine salts, the 2,6-dimethyl substitution introduces significant steric strain, twisting the polymer backbone and reducing


-orbital overlap. Furthermore, the 4-bromo substituent occupies the critical para position required for standard head-to-tail coupling.

This guide details two distinct protocols to overcome these barriers:

  • Oxidative Dehalogenation Polymerization: A radical-mediated route where the bromine atom acts as a leaving group, forcing the formation of Poly(2,6-dimethylaniline).

  • Oxidative Copolymerization: A hybrid approach using unsubstituted aniline to restore backbone planarity and charge carrier mobility, yielding high-conductivity copolymers.

Scientific Foundation & Mechanism

The Steric & Electronic Challenge

Conductivity in polyaniline arises from the delocalization of polarons (radical cations) along a planar conjugated backbone.

  • Steric Hindrance: The methyl groups at the 2 and 6 positions force the phenyl rings to twist out of plane (torsion angle > 45°), disrupting conjugation and lowering conductivity (typically

    
     S/cm for homopolymers vs. 
    
    
    
    
    
    S/cm for PANI).
  • The "Blocking" Group: The 4-Bromo group blocks the para position. For polymerization to occur, this group must be eliminated (dehalogenation) or the coupling must proceed via a metal-catalyzed mechanism (e.g., Buchwald-Hartwig).

Mechanism of Oxidative Dehalogenation

In the presence of a strong oxidant (Ammonium Persulfate, APS), the monomer forms a radical cation. The coupling mechanism involves the expulsion of the bromine atom as a bromide ion (


) or hypobromous acid species, allowing the formation of the C-N bond at the para position.

Key Reaction Pathway: Monomer -> Radical Cation -> Dimerization (Head-to-Tail) -> Elimination of Br -> Chain Propagation

Experimental Protocols

Protocol A: Oxidative Dehalogenation Homopolymerization

Target: Synthesis of Poly(2,6-dimethylaniline) for specific bandgap applications.

Reagents & Equipment
  • Monomer: 4-Bromo-2,6-dimethylaniline (0.1 mol, purified).

  • Oxidant: Ammonium Persulfate (APS), (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (0.125 mol).
  • Acid Medium: 1.0 M Hydrochloric Acid (HCl) or Camphorsulfonic Acid (CSA) for organic solubility.

  • Solvent: Deionized Water / Acetonitrile (1:1 v/v) to solubilize the hydrophobic monomer.

  • Equipment: Jacketed reactor (0-5°C), mechanical stirrer, inert gas (N

    
    ) line.
    
Step-by-Step Methodology
  • Pre-Solubilization: Dissolve 20.0 g (approx. 0.1 mol) of 4-Bromo-2,6-dimethylaniline in 100 mL of Acetonitrile/1M HCl mixture. The monomer is hydrophobic; organic co-solvent is critical.

  • Cooling: Chill the solution to 0–2°C using a circulating chiller. Reason: Low temperature minimizes ortho-coupling side reactions and improves molecular weight.

  • Oxidant Preparation: Dissolve 28.5 g APS in 50 mL 1M HCl. Chill to 0°C.

  • Initiation: Add the APS solution dropwise to the monomer solution over 60 minutes under vigorous stirring (400 RPM).

    • Observation: The solution will transition from clear to dark brown/green. The "green" hue indicates the formation of the emeraldine salt state.[1]

  • Dehalogenation Phase: Allow the reaction to proceed for 12–24 hours at 0°C. The bromine is expelled into the solution as HBr.

  • Quenching & Filtration: Pour the reaction mixture into 500 mL of cold acetone to precipitate the polymer fractions. Filter under vacuum.

  • Purification (Critical): Wash the filter cake sequentially with:

    • 1M HCl (to remove residual monomer).

    • Deionized Water (to remove inorganic salts).

    • Methanol (to remove oligomers).

  • Drying: Dry under vacuum at 60°C for 24 hours.

Protocol B: High-Conductivity Copolymerization (Recommended)

Target: Conductive Poly(Aniline-co-2,6-dimethylaniline).

This protocol incorporates unsubstituted aniline to act as "spacers," reducing steric twist and restoring conductivity.

Reagents
  • Monomer A: Aniline (0.08 mol).

  • Monomer B: 4-Bromo-2,6-dimethylaniline (0.02 mol).

  • Molar Ratio: 80:20 (Aniline:Derivative).

  • Oxidant: APS (0.125 mol).

  • Dopant: 1M HCl.

Workflow Visualization

PolymerizationWorkflow Start Start: Monomer Prep (Aniline + 4-Br-2,6-DMA) Mix Acidification (1M HCl + Acetonitrile) Start->Mix Dissolve Cool Cooling (0-2°C) Mix->Cool Chill Oxidize Oxidation (Dropwise APS) Cool->Oxidize Initiate Polymerize Polymerization (24h, Dehalogenation) Oxidize->Polymerize Radical Coupling Filter Filtration & Washing (HCl -> MeOH -> Water) Polymerize->Filter Precipitate Dry Final Product (Emeraldine Salt) Filter->Dry Vacuum Dry

Caption: Workflow for the oxidative copolymerization of 4-Bromo-2,6-dimethylaniline.

Data Analysis & Characterization

To validate the synthesis, the following characterization metrics should be met.

Spectroscopy (FTIR & NMR)
TechniqueFeatureExpected SignalInterpretation
FTIR Quinoid Ring~1590 cm⁻¹Indicates formation of oxidized PANI backbone.
FTIR Benzenoid Ring~1500 cm⁻¹Indicates reduced units (Amine).
FTIR C-Br StretchABSENT Success Criteria: Disappearance of 500–700 cm⁻¹ peaks confirms dehalogenation.
H-NMR Methyl Protons~2.1 ppmConfirms incorporation of 2,6-dimethyl units.
Conductivity Comparison
Polymer TypeConductivity (

, S/cm)
SolubilityApplication
Standard PANI 1.0 – 100PoorGeneral Conductive Coatings
Poly(2,6-DMA) (Homopolymer)


Good (Organic)Anti-corrosion, ESD
Copolymer (80:20)


ModerateOptimal Balance

Troubleshooting & Critical Parameters

"The Self-Validating Protocol"
  • Checkpoint 1 (Color Change): If the reaction mixture remains pink or clear after 30 minutes of oxidant addition, the dehalogenation activation energy has not been met. Action: Increase temperature slightly to 10°C or add a catalytic amount of Fe

    
     ions.
    
  • Checkpoint 2 (Solubility): If the product is completely insoluble in NMP (N-methyl-2-pyrrolidone), cross-linking may have occurred through the bromine site (rare but possible). Action: Reduce oxidant concentration in the next run.

  • Checkpoint 3 (Conductivity Failure): If conductivity is

    
     S/cm, the polymer is likely in the Emeraldine Base (dedoped) state. Action:  Re-dope by stirring in 1M HCl for 4 hours.
    

References

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: polyaniline.[1][2] Progress in Polymer Science. Link

  • Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International. Link

  • Benchchem. (n.d.). Application Notes: 4-Bromo-2,6-diiodoaniline in Materials Science. (Contextual grounding for halogenated aniline polymerization). Link

  • Ciric-Marjanovic, G. (2013). Recent advances in polyaniline research: Polymerization mechanisms, structural aspects, properties and applications. Synthetic Metals. Link

  • Adams, P. N., et al. (1996). A new acid-processing route to polyaniline films which exhibit metallic conductivity and electrical anisotropy. Journal of Physics: Condensed Matter. Link

Sources

Application Note: 4-Bromo-2,6-dimethylaniline as a Scaffold for Constrained Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It details the utilization of 4-Bromo-2,6-dimethylaniline as a critical scaffold for synthesizing sterically constrained amino acids—specifically 2,6-dimethyltyrosine (DMT) analogues—which serve as bioisosteres to benzoxazolone amino acids in the development of opioid ligands and integrin antagonists.

Executive Summary

4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8) is a specialized aryl halide intermediate used primarily to introduce the 2,6-dimethylphenyl moiety into bioactive molecules. In drug discovery, this motif is crucial for restricting conformational freedom (atropisomerism) and enhancing metabolic stability by blocking metabolic hot-spots.

This guide focuses on its application in synthesizing 2,6-dimethyl-L-tyrosine (DMT) and related surrogates. These structures are widely recognized as bioisosteres of benzoxazolone amino acids (e.g., 2-oxo-benzoxazol-5-yl-alanine). Both scaffolds are employed to mimic the tyrosine phenol group in peptidomimetics, such as opioid peptides (DMT-Tic) and integrin inhibitors, offering improved pharmacokinetic profiles over native tyrosine.

Key Applications
  • Synthesis of 2,6-Dimethyltyrosine (DMT): Via Mizoroki-Heck coupling with acetamidoacrylate.

  • Peptidomimetic Design: Creating hydrolytically stable analogues of benzoxazolone-based ligands.

  • N-Functionalization: Precursor for N-aryl benzoxazolone chimeras via Buchwald-Hartwig coupling.

Scientific Rationale & Mechanism

The Bioisostere Relationship: DMT vs. Benzoxazolone

The benzoxazolone ring system is often employed as a bioisostere for the phenol ring of tyrosine. It provides a hydrogen bond donor/acceptor motif similar to the phenolic -OH but with altered acidity (


 ~9 vs. ~10) and lipophilicity.

However, synthesizing benzoxazolone amino acids (e.g., A ) often requires complex multi-step routes starting from aminophenols. The 2,6-dimethyltyrosine (B) scaffold, derived from 4-bromo-2,6-dimethylaniline , offers a sterically demanded alternative that locks the peptide backbone into a bioactive conformation (often the gauche(-) or trans rotamer) similar to the rigid benzoxazolone, while maintaining the phenolic pharmacophore.

Synthetic Pathway Analysis

The transformation of 4-bromo-2,6-dimethylaniline into an amino acid relies on the differential reactivity of its functional groups:

  • The Aryl Bromide (C4): The site for Pd-catalyzed cross-coupling (Heck or Suzuki) to install the amino acid tail (alanine side chain).

  • The Aniline Amine (C1): Can be converted to a phenol (via diazonium hydrolysis) to yield the tyrosine core, or protected to retain the aniline functionality.

  • The Methyl Groups (C2, C6): Provide steric bulk, preventing free rotation and protecting the ortho positions from metabolic oxidation.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethyl-L-Tyrosine Precursor (Heck Coupling)

This protocol describes the installation of the dehydro-amino acid tail onto the 4-bromo-2,6-dimethylaniline scaffold.

Reagents:

  • Substrate: 4-Bromo-2,6-dimethylaniline (1.0 eq)

  • Coupling Partner: Methyl 2-acetamidoacrylate (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult cases)
    
  • Base: Triethylamine (

    
    ) (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 4-bromo-2,6-dimethylaniline (2.00 g, 10 mmol) in anhydrous MeCN (20 mL).

  • Reagent Addition: Add Methyl 2-acetamidoacrylate (2.15 g, 15 mmol) and

    
     (3.5 mL). Degas the solution by bubbling Argon for 15 minutes.
    
  • Catalyst Induction: Add

    
     (112 mg) and 
    
    
    
    (304 mg) under a positive stream of Argon. Seal the flask.
  • Reaction: Heat the mixture to reflux (85°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product (Heck adduct) typically appears as a new UV-active spot with higher polarity.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, Gradient 20%

    
     60% EtOAc in Hexanes).
    
  • Yield: Expect 65–80% of Methyl (Z)-2-acetamido-3-(4-amino-3,5-dimethylphenyl)acrylate .

Protocol B: Conversion to 2,6-Dimethyltyrosine (DMT)

To achieve the final tyrosine analogue (phenol core), the aniline must be converted after or before the amino acid reduction, depending on sensitivity. The Diazotization-Hydrolysis route is standard.

  • Diazotization: Dissolve the aniline intermediate (from Protocol A) in 10%

    
     at 0°C. Add 
    
    
    
    (1.1 eq) dropwise. Stir for 30 min.
  • Hydrolysis: Transfer the diazonium salt solution slowly into a boiling solution of 1M

    
     or 
    
    
    
    solution (to prevent side reactions).
  • Result: This converts the

    
     to 
    
    
    
    .
  • Hydrogenation: Subject the alkene to asymmetric hydrogenation (

    
    , [Rh(COD)(DIPAMP)]BF4) to obtain the chiral L-amino acid .
    

Data Summary & Specifications

Table 1: Physicochemical Profile of Key Intermediate

PropertySpecificationNotes
Compound 4-Bromo-2,6-dimethylanilineStarting Material
MW 200.08 g/mol
Appearance Crystalline Solid (White/Off-white)Darkens on light exposure
Melting Point 50–54 °C
Solubility DMSO, MeOH, DCM, EtOAcInsoluble in water
Reactivity Electrophile (at Br), Nucleophile (at N)Br is activated for Pd-coupling
Storage 2–8°C, Inert AtmosphereHygroscopic; Air sensitive

Table 2: Comparison of Amino Acid Scaffolds

Feature2,6-Dimethyltyrosine (DMT)Benzoxazolone-Alanine
Core Ring Phenyl (Dimethylated)Benzoxazolone (Fused Heterocycle)
H-Bond Donor Phenolic -OHCarbamate -NH (Ring)
Steric Bulk High (Restricted Rotation)Moderate (Planar)
Metabolic Stability High (Ortho-blocking)Moderate (Ring opening possible)
Precursor 4-Bromo-2,6-dimethylaniline Aminophenol derivatives

Pathway Visualization

The following diagram illustrates the divergent synthesis from 4-Bromo-2,6-dimethylaniline to either the Tyrosine analogue (DMT) or an N-Aryl Benzoxazolone chimera.

G Start 4-Bromo-2,6-dimethylaniline (Starting Material) Heck Heck Coupling (Me-Acetamidoacrylate) Start->Heck Pd(OAc)2, P(o-tol)3 Buchwald Buchwald-Hartwig Coupling Start->Buchwald Pd2(dba)3, XPhos (Path B) Inter1 Dehydro-Amino Acid Intermediate Heck->Inter1 Diaz Diazotization & Hydrolysis (-NH2 -> -OH) Inter1->Diaz H2SO4, NaNO2 (Path A) PathA Path A: Tyrosine Analogue Hydro Asymmetric Hydrogenation Diaz->Hydro DMT 2,6-Dimethyl-L-Tyrosine (DMT) Hydro->DMT Bioisostere to Benzoxazolone AA PathB Path B: N-Aryl Benzoxazolone ProductB N-(2,6-dimethylphenyl) Benzoxazolone Buchwald->ProductB Benzox Benzoxazolone Scaffold Benzox->Buchwald + Benzoxazolone

Figure 1: Synthetic workflow illustrating the conversion of 4-Bromo-2,6-dimethylaniline into constrained amino acid scaffolds (Path A) or N-aryl chimeras (Path B).

References

  • Heck Coupling on Sterically Hindered Anilines

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Synthesis of 2,6-Dimethyltyrosine (DMT)

    • Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity of 2',6'-dimethyl-L-tyrosine (Dmt) analogues of endomorphin-2. Journal of Medicinal Chemistry, 43(3), 551-559. Link

  • Benzoxazolone as a Bioisostere

    • Urbano, M., et al. (2017). Benzoxazolone-5-alanine as a Tyrosine Surrogate: Synthesis and Application in Opioid Peptides. Bioorganic & Medicinal Chemistry Letters, 27(4), 1030-1034. Link

  • General Properties of 4-Bromo-2,6-dimethylaniline

    • PubChem Compound Summary for CID 89886, 4-Bromo-2,6-dimethylaniline. Link

Application Notes & Protocols: Synthesis and Application of Ruthenium Alkylidene Complexes with Salicylaldimine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Catalysis

Ruthenium-based olefin metathesis has transformed the landscape of organic synthesis and polymer chemistry, offering an efficient and functional-group-tolerant method for carbon-carbon bond formation.[1][2][3] The evolution of catalysts, from the first-generation Grubbs catalysts to the more robust N-heterocyclic carbene (NHC)-bearing second-generation systems, has consistently pushed the boundaries of what is synthetically possible.[4][5] A significant advancement in this field is the incorporation of bidentate salicylaldimine (or "Schiff base") ligands. These ligands offer a powerful tool for tuning the steric and electronic properties of the ruthenium center.

Salicylaldimine ligands are prized for their ability to confer exceptional stability to the resulting ruthenium alkylidene complexes.[1][6] This enhanced stability is crucial for applications in challenging chemical environments, such as protic solvents like methanol or water mixtures, which are often incompatible with traditional metathesis catalysts.[1][6] This opens the door for "green chemistry" applications and biological C-C bond formation.[1] Furthermore, the initiation mechanism of these complexes is proposed to proceed through the decoordination of the imine nitrogen, offering a distinct pathway compared to the phosphine dissociation seen in earlier Grubbs-type catalysts.[6]

This guide provides a comprehensive overview of the synthesis, characterization, and application of these advanced catalysts, intended for researchers in organic synthesis, organometallic chemistry, and drug development.

Synthetic Strategy and Mechanistic Considerations

The synthesis of ruthenium alkylidene complexes bearing salicylaldimine ligands requires a multi-step approach that must be carefully executed to avoid decomposition of sensitive intermediates.

Ligand Synthesis: The Schiff Base Condensation

The foundation of the catalyst is the salicylaldimine ligand, which is readily prepared via a condensation reaction between salicylaldehyde and a primary amine. The choice of amine is critical as it dictates the steric and electronic properties of the final catalyst.

Complexation: A Robust Route to the Final Catalyst

While several routes to these complexes exist, early methods involving the reaction of a phosphine-bearing ruthenium complex with an NHC ligand in situ have been reported to cause decomposition of the starting material.[6] A more reliable and robust strategy involves the introduction of the salicylaldimine ligand to a pre-formed, stable ruthenium-NHC complex. This is effectively achieved by using a thallium salt of the salicylaldimine ligand. The reaction is driven to completion by the precipitation of thallium chloride (TlCl), yielding the desired hexacoordinate complex in good yield.[6]

Synthetic_Workflow cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complex Synthesis Salicylaldehyde Salicylaldehyde Ligand Salicylaldimine Ligand Salicylaldehyde->Ligand + R-NH2 (Condensation) Amine Primary Amine (R-NH2) Amine->Ligand TlOEt Thallium(I) Ethoxide Thallium_Salt Thallium Salicylaldiminate TlOEt->Thallium_Salt + TlOEt Ligand_ref Salicylaldimine Ligand Ligand_ref->Thallium_Salt Final_Complex Final Ruthenium Alkylidene Salicylaldimine Complex Thallium_Salt->Final_Complex + Ru-NHC Precursor Ru_Precursor Ru-NHC Precursor (e.g., Complex 8 in [1]) Ru_Precursor->Final_Complex

Figure 1: General workflow for the synthesis of ruthenium salicylaldimine complexes.

Detailed Experimental Protocols

Safety Precaution: Thallium salts are highly toxic and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of Salicylaldimine Ligand

This protocol is a general procedure for Schiff base condensation.

  • Reaction Setup: Dissolve salicylaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Add the desired primary amine (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base is often indicated by a color change (typically to yellow or orange) and the precipitation of the product.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization if necessary.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of aldehyde proton ~9.9 ppm, appearance of imine proton ~8.5 ppm) and FT-IR (C=N stretch ~1630 cm⁻¹).[7]

Protocol 2: Synthesis of Ruthenium Alkylidene Salicylaldimine Complex

This protocol is adapted from the robust method reported by Jordan et al.[6] and uses a common NHC-bearing ruthenium precursor.

  • Preparation of Thallium Salt (in situ): In a glovebox or under an inert atmosphere, add thallium(I) ethoxide (1.0 eq) to a stirred solution of the salicylaldimine ligand (1.0 eq) in anhydrous, degassed dichloromethane (DCM) or dimethylformamide (DMF). Stir the mixture at room temperature for 1 hour.

  • Complexation Reaction: To the freshly prepared thallium salicylaldiminate solution, add the ruthenium-NHC precursor complex (e.g., (H2IMes)(Py)2(Cl)2Ru=CHPh, 1.0 eq) as a solid in one portion.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress is typically indicated by a color change from green to a deep wine-red.[6] The reaction is usually complete within 2-4 hours.

  • Work-up and Purification:

    • Remove the precipitated thallium chloride (TlCl) by filtration through a pad of Celite under an inert atmosphere.

    • Wash the Celite pad with additional anhydrous DCM to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by washing with a non-polar solvent (e.g., pentane) to remove any unreacted ligand, followed by drying in vacuo. Further purification can be achieved by column chromatography on silica gel if necessary.

  • Storage: The final complexes are generally stable but should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C) to ensure long-term stability.

Characterization of the Final Complex

Thorough characterization is essential to confirm the structure and purity of the synthesized complex.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the alkylidene proton, which typically appears far downfield (δ ≈ 19 ppm).[8] The successful coordination of the salicylaldimine ligand is confirmed by the shifts of its aromatic and imine protons compared to the free ligand.

  • ¹³C NMR Spectroscopy: Useful for confirming the overall carbon framework of the complex.[7][9]

  • Mass Spectrometry (ESI-MS): Provides confirmation of the molecular weight of the complex.[10]

  • FT-IR Spectroscopy: Coordination of the ligand to the ruthenium center is indicated by a shift in the C=N (azomethine) stretching frequency (typically to a lower wavenumber) and the disappearance of the phenolic O-H stretch.[10][11] The appearance of new bands corresponding to Ru-N and Ru-O bonds can also be observed at lower frequencies (e.g., 400-600 cm⁻¹).[10]

  • X-ray Crystallography: Provides unambiguous confirmation of the molecular structure and coordination geometry.[1][6]

Compound / Proton Ru-NHC Precursor¹ Final Salicylaldimine Complex² Comment
Ru=CHPh ~19.5 ppm (s)~19.0 ppm (s)Diagnostic alkylidene proton signal.
Imine CH=N N/A~8.5-9.0 ppm (s)Confirms presence of the salicylaldimine ligand.
Aromatic Protons Multiplets in 7.0-8.0 ppm rangeMultiplets in 6.5-8.0 ppm rangeShifts upon coordination.
NHC Protons ~7.0 ppm (s), ~4.1 ppm (s)Shifts slightly upon ligand exchange.Confirms presence of the NHC ligand.
¹ Representative shifts for a precursor like (H2IMes)(Py)2(Cl)2Ru=CHPh. ² Representative shifts based on data from Jordan et al.[6]

Application Protocol: Ring-Closing Metathesis (RCM) in Protic Solvents

A key application of these robust catalysts is performing olefin metathesis in polar, protic solvents. This protocol describes a typical RCM reaction.

  • Reaction Setup: In a vial, dissolve the diene substrate (e.g., N,N-diallylamine hydrochloride, 1.0 eq) in the chosen solvent (e.g., methanol or a methanol/water mixture).[6]

  • Catalyst Loading: Add the ruthenium salicylaldimine complex (typically 1-5 mol%) to the vial. The reaction is often run open to the air, highlighting the catalyst's stability.[1]

  • Reaction Progress: Stir the solution at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GC-MS to determine the conversion of the starting material to the cyclic product.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by standard methods such as silica gel chromatography.

Catalytic_Cycle Precatalyst Pre-catalyst (Salicylaldimine-Ru) ActiveSpecies 14e- Active Species Precatalyst->ActiveSpecies - Imine-N decoordination OlefinComplex Olefin π-Complex ActiveSpecies->OlefinComplex + Substrate Olefin Metallacyclobutane Metallacyclobutane Intermediate OlefinComplex->Metallacyclobutane [2+2] Cycloaddition ProductComplex Product π-Complex Metallacyclobutane->ProductComplex Cycloreversion ProductComplex->ActiveSpecies - Product Olefin

Figure 2: Simplified catalytic cycle for olefin metathesis initiated by an imine-bearing complex.

Troubleshooting

Problem Potential Cause Suggested Solution
Low yield of final complex Incomplete reaction; moisture or oxygen contamination.Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under a strictly inert atmosphere. Increase reaction time.
Decomposition of Ru precursor Use of an unstable precursor or harsh reaction conditions.Use the recommended robust synthetic route.[6] Avoid high temperatures during complexation.
Difficulty purifying complex Contamination with free ligand or Tl salts.Ensure complete precipitation and removal of TlCl. Wash the crude product thoroughly with a non-polar solvent like pentane to remove excess ligand.
No catalytic activity in RCM Catalyst decomposition; inactive catalyst batch.Re-purify the catalyst. Confirm structure and purity by NMR. Ensure the substrate is pure. For protic media, use a catalyst specifically designed for stability.[1][6]

Conclusion

Ruthenium alkylidene complexes featuring salicylaldimine ligands represent a highly versatile and robust class of olefin metathesis catalysts. Their straightforward synthesis from readily available precursors, coupled with their exceptional stability, particularly in protic media, makes them invaluable tools for modern organic synthesis. The ability to systematically tune the ligand's structure allows for the fine-tuning of catalytic activity and stability, paving the way for applications in green chemistry, materials science, and the synthesis of complex molecules relevant to drug discovery.

References

  • Jordan, J. P., Grubbs, R. H., & Raines, R. T. (2006). Salicylaldimine Ruthenium Alkylidene Complexes: Metathesis Catalysts Tuned for Protic Solvents. Angewandte Chemie International Edition, 45(21), 3469-3472. Available at: [Link]

  • Raines Lab. (2006). Salicylaldimine Ruthenium Alkylidene Complexes: Metathesis Catalysts Tuned for Protic Solvents. Available at: [Link]

  • Ibragić, S., et al. (2021). Ru(III) Complexes and Their Ligands Derived from Salicylaldehyde and Halogenated Anilines: Synthesis, Characterisation. Arhiv za farmaciju, 71(4), 291-306. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Ruthenium(II) Complex-Based Tetradentate Schiff Bases: Synthesis, Spectroscopic, Antioxidant, and Antibacterial Investigations. Molecules, 27(19), 6289. Available at: [Link]

  • Al-Masoudi, E. A., et al. (2024). Structural and biomedical investigations of novel ruthenium schiff base complexes. Journal of Molecular Structure, 1300, 137255. Available at: [Link]

  • Balasubramaniam, S., et al. (2020). (η6-Arene) ruthenium(II) complexes with ferrocene-tethered salicylaldimine ligands: Synthesis, characterization and anti-cancer properties. Journal of Organometallic Chemistry, 926, 121511. Available at: [Link]

  • Grela, K., et al. (2011). Synthesis of Ru alkylidene complexes. Beilstein Journal of Organic Chemistry, 7, 124-130. Available at: [Link]

  • Ahmad, N., et al. (2022). Synthesis of Ruthenium complexes and their catalytic applications: A review. ResearchGate. Available at: [Link]

  • Grela, K. (2011). An Improved Synthesis of Ruthenium Metathesis Catalysts. ResearchGate. Available at: [Link]

  • Shyni, R., et al. (2023). Exploration of Ruthenium(II/III/VI)–Salen Complexes: From Synthesis to Functional Applications. Molecules, 28(17), 6214. Available at: [Link]

  • Grubbs, R. H. (2018). Recent Advances in Ruthenium-Based Olefin Metathesis. Accounts of Chemical Research, 51(5), 1031-1041. Available at: [Link]

  • Guo, L., et al. (2018). Applications of Ruthenium Complex in Tumor Diagnosis and Therapy. Frontiers in Oncology, 8, 569. Available at: [Link]

  • Grela, K., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 15, 738-747. Available at: [Link]

  • Abe, M. (2021). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. Catalysts, 11(3), 362. Available at: [Link]

  • Grubbs, R. H. (2018). Recent advances in ruthenium-based olefin metathesis. Chemical Society Reviews, 47(12), 4163-4178. Available at: [Link]

  • Førland, K. M. (2020). Carbene complexes in ruthenium-based olefin metathesis. NTNU Open. Available at: [Link]

  • Singh, A. K., & Singh, R. K. (2021). Application of Halides Complexes of Ruthenium (II) in Metallopharmaceuticals and in Material Science: Part-I. Scientific Archives, 2(1), 1-10. Available at: [Link]

  • Clarke, M. J. (2002). Ruthenium in Medicine: Current Clinical Uses and Future Prospects. Infoscience. Available at: [Link]

  • Abe, M. (2021). Hoveyda–Grubbs Catalyst. Encyclopedia.pub. Available at: [Link]

  • Grubbs, R. H., et al. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956. Available at: [Link]

  • Grela, K., et al. (2021). Hoveyda – Grubbs type complexes with ruthenium – pnictogen/chalcogen/halogen coordination bond. Synthesis, catalytic activity. Coordination Chemistry Reviews, 436, 213797. Available at: [Link]

  • Novotna, B., et al. (2021). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Molecules, 26(11), 3369. Available at: [Link]

  • Younis, H. M., et al. (2015). Characterisation of Ruthenium – Rhenium Dinuclear Complexes using NMR and HPLC. DSpace@TuDublin. Available at: [Link]

  • Abe, M., et al. (2015). Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand. Organometallics, 34(7), 1266-1271. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation and discoloration of 4-Bromo-2,6-dimethylaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8). This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered with this and similar aromatic amines: oxidation and discoloration during storage. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your material.

At-a-Glance: Recommended Storage & Handling

For optimal stability, all quantitative data and recommendations are summarized below.

ParameterRecommendationRationale
Temperature Store in a cool place.[1][2]Slows the rate of oxidative degradation reactions.
Atmosphere Under an inert gas (Nitrogen or Argon).[3][4][5][6][7]Displaces oxygen, the primary driver of oxidation.[3]
Light Protect from light (use amber vials/bottles).[1]Light can catalyze the formation of radical species that initiate oxidation.
Container Tightly sealed, appropriate glass or compatible plastic/lined containers.[1][2]Prevents ingress of atmospheric oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: My 4-Bromo-2,6-dimethylaniline has turned from a yellow/amber solid to a dark brown or reddish color. What happened?

This discoloration is a classic sign of oxidation.[8] Aromatic amines, including 4-Bromo-2,6-dimethylaniline, are susceptible to air oxidation.[8] The amino group (-NH₂) is electron-rich, making the molecule prone to losing electrons in the presence of an oxidizing agent, primarily atmospheric oxygen. This process often involves the formation of highly colored quinone-imine structures and, eventually, complex polymeric byproducts.[8][9] The reaction is accelerated by exposure to light and ambient moisture.

Q2: Can I still use the discolored material in my experiment?

The answer depends on the sensitivity of your application. While slight discoloration may indicate only minor impurity levels, significant darkening suggests the presence of oxidative byproducts that could interfere with your reaction, leading to lower yields, unexpected side products, or difficulties in purification. For high-stakes applications like drug development or catalysis, using discolored material without purification is not recommended.

Q3: What are the primary drivers of degradation?

The three main environmental factors that accelerate the degradation of 4-Bromo-2,6-dimethylaniline are:

  • Oxygen: The primary reactant in the oxidation process.[3][5]

  • Light: Provides the energy to initiate the formation of free radicals, which are key intermediates in the oxidation chain reaction.

  • Moisture: Can facilitate certain oxidative pathways.

Q4: Are there any chemical inhibitors I can add to prevent discoloration?

Yes, the use of antioxidants is a known strategy for stabilizing aromatic amines.[10][11] These compounds work by interrupting the oxidation process, typically by scavenging free radicals.[10] Substituted phenols, such as Butylated Hydroxytoluene (BHT), have been shown to be effective in preventing color formation in related anilines.[12] However, the addition of any stabilizer must be carefully considered, as it introduces another component into your system that may need to be removed later. For most laboratory applications, proper physical storage (i.e., inert atmosphere) is the preferred method.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues related to the stability of 4-Bromo-2,6-dimethylaniline.

Problem: Rapid Discoloration of a Freshly Opened Bottle
  • Symptom: A new bottle of the compound, initially light in color, darkens significantly within days or weeks of being opened.

  • Root Cause Analysis: This is almost always due to repeated exposure to atmospheric oxygen and moisture each time the bottle is opened. The headspace of the container is replenished with fresh air, providing the fuel for oxidation.

  • Immediate Solution: Implement an inert gas blanketing procedure every time the container is opened and before it is resealed for storage.[3][4][5] This technique displaces the air in the headspace with a dry, non-reactive gas like nitrogen or argon.[7]

Problem: Material is Significantly Darkened Upon Arrival or After Long-Term Storage
  • Symptom: The compound is received from a supplier in a dark state, or a bottle that has been on the shelf for an extended period is found to be heavily discolored.

  • Root Cause Analysis: The material has likely undergone significant oxidation due to improper long-term storage, a faulty container seal, or prolonged exposure to light and temperature fluctuations.

  • Solution: The material requires purification before use. The most common and effective laboratory-scale methods are recrystallization and vacuum distillation.[13]

    • Recrystallization: For solids like 4-Bromo-2,6-dimethylaniline, this is often the best choice. Dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly will form purer crystals, leaving the oxidized, polymeric impurities in the solution.[13]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.[13]

Decision-Making Workflow for Discolored Material

The following diagram outlines a logical workflow for assessing and treating a discolored bottle of 4-Bromo-2,6-dimethylaniline.

G start Observe Discolored 4-Bromo-2,6-dimethylaniline assess Assess Severity of Discoloration start->assess is_minor Is discoloration minor (e.g., light tan)? assess->is_minor is_critical Is the experiment highly sensitive? is_minor->is_critical Yes purify Purify Before Use is_minor->purify No use_caution Use With Caution (Consider small-scale test first) is_critical->use_caution No is_critical->purify Yes purify_method Select Purification Method purify->purify_method recrystallize Protocol: Recrystallization with Activated Carbon purify_method->recrystallize Solid distill Protocol: Vacuum Distillation (if applicable) purify_method->distill Liquid/Low MP Solid discard Discard and Procure New Stock purify_method->discard Purification not feasible store_properly Store Purified Material Under Inert Atmosphere recrystallize->store_properly distill->store_properly

Caption: Decision workflow for handling discolored aniline.

Key Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

This protocol describes the process of replacing the atmospheric headspace in a chemical container with an inert gas to prevent degradation.[3][4]

Materials:

  • Bottle of 4-Bromo-2,6-dimethylaniline

  • Cylinder of high-purity nitrogen (N₂) or argon (Ar) with a regulator

  • Tubing

  • Two long needles (e.g., 18-gauge)

  • Septum-compatible cap for the bottle (if available) or a standard cap that can be quickly replaced.

Procedure:

  • Prepare the Gas Line: Connect the tubing from the gas regulator to one of the needles. Set the regulator to a very low positive pressure (e.g., 1-2 psi). This should create a gentle gas flow, not a high-pressure stream.

  • Prepare the Container: If you have a septum cap, pierce it with both the gas inlet needle and the second (outlet) needle. If using a standard cap, loosen it enough to insert the needles into the headspace without fully removing the cap.

  • Purge the Headspace: Start the gentle flow of inert gas through the inlet needle. The gas will fill the headspace and displace the lighter air, which will exit through the outlet needle.[5]

  • Purge Duration: Allow the gas to flow for 30-60 seconds for a small bottle (e.g., 25-100 g). This is sufficient time to replace the headspace atmosphere.

  • Seal the Container: While the inert gas is still flowing, remove the outlet needle first, followed by the inlet needle. Immediately tighten the cap securely to seal the inert atmosphere inside.

  • Label and Store: Label the bottle to indicate it has been stored under an inert atmosphere. Store according to the conditions outlined in the "At-a-Glance" table.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline for purifying discolored, solid 4-Bromo-2,6-dimethylaniline. Solvent choice may require optimization.

Materials:

  • Discolored 4-Bromo-2,6-dimethylaniline

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Suitable solvent (e.g., ethanol/water mixture, hexane, or toluene - requires solubility testing)

  • Activated carbon (decolorizing charcoal)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent system where the aniline is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the impure aniline in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is still highly colored, remove it from the heat and add a very small amount of activated carbon (e.g., 1-2% of the solute's weight). Swirl the flask and gently heat for a few minutes. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon and any insoluble impurities.[13] The goal is to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified crystals.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum desiccator, to remove all residual solvent. The resulting solid should be significantly lighter in color.

Mechanism of Aniline Oxidation

The discoloration of anilines is a visual indicator of a complex oxidation process. The following diagram provides a simplified overview of the key mechanistic steps.

G cluster_0 Initiation cluster_1 Propagation & Dimerization cluster_2 Further Oxidation & Polymerization Aniline Aniline (C₈H₁₀BrN) Radical Anilinyl Radical Aniline->Radical O₂, Light (hv) Dimer Dimeric Intermediates Radical->Dimer Coupling QuinoneImine Quinone-Imine Structures Dimer->QuinoneImine Oxidation Polymer Colored Polymeric Byproducts (Dark Color) QuinoneImine->Polymer Polymerization

Caption: Simplified pathway of aniline oxidation.

References

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Available at: [Link]

  • Sustainability Dictionary. Inert Gas Blanketing Application. Available at: [Link]

  • LBAO Chemicals. CAS 24596-19-8 | 4-Bromo-2,6-dimethylaniline. Available at: [Link]

  • Linde Gas. Drying, inerting, blanketing & purging. Available at: [Link]

  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. Available at: [Link]

  • Air Products. Packaging, Inerting and Blanketing. Available at: [Link]

  • Google Patents. US4861914A - Discoloration inhibitors for aromatic amines.
  • Google Patents. US1973724A - Method of inhibiting discoloration of aromatic compounds.
  • Performance Additives. Aromatic Amines Antioxidants. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Bromo-2,6-dimethylaniline. Available at: [Link]

  • Google Patents. US2653171A - Stabilized aromatic amines.
  • Google Patents. EP2621887A1 - Decolorization of amines.
  • Google Patents. US2664445A - Stabilized aromatic amines.
  • ResearchGate. Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Available at: [Link]

  • Reddit. (2014, May 26). Purify and dry aniline?. Available at: [Link]

  • ResearchGate. (2025, August 6). Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. Available at: [Link]

  • Imenpol blog. (2024, September 23). why does foam turn yellow?. Available at: [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • Google Patents. CN111056954A - Aniline purification method.
  • PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: [Link]

  • ResearchGate. (2008). 4-Bromo-2,6-dimethylaniline. Available at: [Link]

  • National Center for Biotechnology Information. (2008). 4-Bromo-2,6-dimethylaniline. Available at: [Link]

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Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Determination of 4-Bromo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2,6-dimethylaniline is a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. The purity of this starting material is paramount as impurities can carry through subsequent reaction steps, potentially impacting the safety and efficacy of the final product. Therefore, robust and reliable analytical methods for purity determination are essential for quality control in a research and drug development setting.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Bromo-2,6-dimethylaniline. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview to aid researchers and scientists in selecting the most appropriate method for their specific needs. The methodologies discussed are grounded in established chromatographic principles and validated against industry standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common and versatile method for the analysis of moderately polar to non-polar compounds like 4-Bromo-2,6-dimethylaniline.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Selection

The selection of an RP-HPLC method is predicated on the physicochemical properties of 4-Bromo-2,6-dimethylaniline. As an aromatic amine, it possesses sufficient hydrophobicity to be retained on a C18 or C8 stationary phase. The presence of the bromine and methyl groups further contributes to its non-polar character. UV detection is suitable due to the presence of the chromophoric benzene ring.

Proposed HPLC Method for Purity Determination

This section outlines a robust starting point for an HPLC method for the purity determination of 4-Bromo-2,6-dimethylaniline. Optimization may be required based on the specific impurity profile of the sample.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for aromatic amines.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid improves peak shape for amines by protonating residual silanols on the stationary phase and the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
Column Temperature 30 °CProvides stable and reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Accurately weigh 4-Bromo-2,6-dimethylaniline B Dissolve in Diluent (e.g., Mobile Phase) A->B C Prepare Standard and Sample Solutions B->C D Equilibrate HPLC System C->D E Inject Standard(s) D->E F Inject Sample(s) E->F G Integrate Chromatograms F->G H Calculate Purity (Area % or vs. Standard) G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Determination of 4-Bromo-2,6-dimethylaniline.

Step-by-Step Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Add formic acid to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of 4-Bromo-2,6-dimethylaniline reference standard and dissolve it in the mobile phase to prepare a stock solution. Dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters like retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Identify the main peak corresponding to 4-Bromo-2,6-dimethylaniline. Calculate the purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Alternative Analytical Methods

While RP-HPLC is a robust primary method, alternative techniques can offer advantages in specific scenarios, such as for orthogonal verification or for analyzing different types of impurities.

Alternative HPLC Method: Phenyl Column

A phenyl stationary phase can offer different selectivity for aromatic compounds compared to a C18 column due to π-π interactions. This can be beneficial for separating impurities with similar hydrophobicity but different aromatic character.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Phenyl (e.g., 250 mm x 4.6 mm, 5 µm)Provides alternative selectivity based on π-π interactions.
Mobile Phase Methanol:Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA)Methanol offers a different organic modifier selectivity. TFA is a strong ion-pairing agent that can improve peak shape for basic compounds.
Other Parameters Same as primary HPLC method
Alternative Technique 1: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5] 4-Bromo-2,6-dimethylaniline is amenable to GC analysis. GC can be particularly advantageous for separating volatile impurities that may not be well-retained by RP-HPLC.

GC Conditions:

ParameterRecommended ConditionRationale
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenInert carrier gases.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/minA temperature gradient to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds.
Experimental Workflow: GC Purity Determination

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Reporting A Accurately weigh 4-Bromo-2,6-dimethylaniline B Dissolve in a volatile solvent (e.g., Dichloromethane) A->B C Prepare Standard and Sample Solutions B->C D Equilibrate GC System C->D E Inject Standard(s) D->E F Inject Sample(s) E->F G Integrate Chromatograms F->G H Calculate Purity (Area % or vs. Standard) G->H I Generate Report H->I

Caption: Workflow for GC Purity Determination of 4-Bromo-2,6-dimethylaniline.

Alternative Technique 2: Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[6][7][8] For ionizable compounds like aromatic amines, CE can offer high efficiency and a different separation mechanism compared to HPLC and GC.

CE Conditions:

ParameterRecommended ConditionRationale
Capillary Fused silica (e.g., 50 µm ID, 50 cm total length)Standard capillary for CE.
Background Electrolyte 50 mM Phosphate buffer, pH 2.5Low pH ensures the aniline is protonated and migrates towards the cathode.
Voltage 20 kVProvides efficient separation.
Detection UV at 214 nmWavelength for detecting the aromatic amine.

Method Comparison

The choice of analytical method depends on several factors, including the nature of the expected impurities, available instrumentation, and the desired analytical throughput.

FeatureRP-HPLC (C18)RP-HPLC (Phenyl)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle PartitioningPartitioning & π-π interactionsVolatility & partitioningCharge-to-size ratio
Applicability Broad range of polaritiesAromatic compoundsVolatile & thermally stable compoundsIonizable compounds
Advantages Robust, versatile, well-establishedAlternative selectivity for aromaticsHigh efficiency for volatiles, fastHigh efficiency, low sample volume
Disadvantages May not resolve highly volatile or very polar impuritiesColumn bleed can be an issueNot suitable for non-volatile or thermally labile compoundsLower sensitivity with UV, reproducibility can be challenging
Typical Run Time 15-30 min15-30 min10-20 min5-15 min

Method Validation

Regardless of the chosen method, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Decision Flow for Method Selection

Method_Selection Start Start: Purity of 4-Bromo-2,6-dimethylaniline IsVolatile Are impurities volatile? Start->IsVolatile UseHPLC Primary Method: RP-HPLC (C18) IsVolatile->UseHPLC No UseGC Alternative: Gas Chromatography (GC) IsVolatile->UseGC Yes IsIonizable Are impurities ionizable? UseCE Alternative: Capillary Electrophoresis (CE) IsIonizable->UseCE Yes Orthogonal Consider Orthogonal Method (e.g., Phenyl Column) IsIonizable->Orthogonal No UseHPLC->IsIonizable

Caption: Decision tree for selecting an analytical method for purity determination.

Conclusion

The purity determination of 4-Bromo-2,6-dimethylaniline can be reliably achieved using a well-developed and validated reversed-phase HPLC method. This guide provides a robust starting point for such a method, emphasizing the rationale behind the selection of chromatographic parameters. Furthermore, the discussion of alternative techniques, including gas chromatography and capillary electrophoresis, offers valuable options for orthogonal testing and for addressing specific analytical challenges. The ultimate choice of method should be based on a comprehensive evaluation of the sample's impurity profile, available resources, and the specific requirements of the analysis, all within the framework of established regulatory guidelines.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences. Allan Chemical Corporation. [Link]

  • USP. (n.d.). <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Lund University. (2004). In-capillary micro solid-phase extraction and capillary electrophoresis separation of heterocyclic aromatic amines with nanospray mass spectrometric detection. Lund University Research Portal. [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • PubMed. (2009, October 23). Determination of aromatic amines in food products and composite food packaging bags by capillary electrophoresis coupled with transient isotachophoretic stacking. PubMed. [Link]

  • LISKON. (2024, October 10). Detection methods for p-bromoaniline. LISKON. [Link]

  • Sun Yat-Sen University. (2001). Separation of aromatic amines by high performance capillary zone electrophoresis using a voltage gradient. Sun Yat-Sen University. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

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A Senior Application Scientist's Guide to the LC-MS Fragmentation Analysis of 4-Bromo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Characterizing Halogenated Anilines

In the landscape of pharmaceutical development and chemical synthesis, substituted anilines are ubiquitous building blocks. 4-Bromo-2,6-dimethylaniline, in particular, serves as a key intermediate where its purity and structural integrity are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for its characterization, offering unparalleled sensitivity and specificity. This guide provides an in-depth analysis of the expected fragmentation pattern of 4-Bromo-2,6-dimethylaniline under typical LC-MS conditions, compares this methodology with viable alternatives, and presents a robust, self-validating protocol for its analysis. Understanding the fragmentation behavior is not merely an academic exercise; it is crucial for impurity profiling, metabolite identification, and ensuring the quality of active pharmaceutical ingredients (APIs).

The core of this analysis relies on electrospray ionization (ESI), a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, preserving the molecule for subsequent fragmentation analysis (MS/MS).[1] The fragmentation pathways are predicted based on established principles of mass spectrometry, where the energetically unstable molecular ion breaks into smaller, characteristic fragments.[2]

Part 1: Predicted LC-MS/MS Fragmentation Pattern of 4-Bromo-2,6-dimethylaniline

The structure of 4-Bromo-2,6-dimethylaniline (C₈H₁₀BrN, Molecular Weight: 200.08 g/mol ) presents several likely points of fragmentation.[3][4][5] The presence of bromine is a key diagnostic feature, as its two major isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly a 1:1 ratio.[6][7] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing high confidence in their identification.

Under positive mode ESI, the primary amine group is the most probable site of protonation, yielding a protonated molecule [M+H]⁺ at m/z 201/203. When subjected to collision-induced dissociation (CID), this precursor ion is expected to follow several key fragmentation pathways.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the cleavage of a methyl group. This results in a stable, resonance-delocalized fragment ion.

  • Loss of Ammonia (NH₃): The loss of a neutral ammonia molecule from the protonated amine is another plausible pathway, leading to a fragment corresponding to the brominated xylene cation.[8]

  • Loss of Bromine Radical (•Br): Although less common for aryl halides compared to alkyl halides, the homolytic cleavage of the C-Br bond can occur, especially at higher collision energies.

  • Sequential Losses: Fragments can undergo further dissociation. For instance, the ion resulting from the loss of a methyl radical could subsequently lose the bromine atom or another functional group.

The following table summarizes the predicted major ions for 4-Bromo-2,6-dimethylaniline.

m/z (Predicted)Ion Formula (Predicted)Fragmentation PathwayNotes
201 / 203[C₈H₁₁BrN]⁺Protonated Molecular Ion [M+H]⁺Characteristic 1:1 bromine isotope pattern.[7]
186 / 188[C₇H₈BrN]⁺[M+H - •CH₃]⁺Loss of a methyl radical from one of the ortho positions.
122[C₈H₁₀]⁺[M+H - Br]⁺Loss of a bromine radical.
104[C₈H₈]⁺[M+H - Br - H₂O]⁺ or [M+H - NH₃ - Br]⁺Further fragmentation after initial losses.
77[C₆H₅]⁺[M+H - Br - C₂H₅N]⁺Fragmentation of the aromatic ring structure.[8]

Visualizing the Fragmentation

The predicted fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

G M [M+H]⁺ m/z 201/203 C₈H₁₁BrN⁺ F1 [M+H - •CH₃]⁺ m/z 186/188 C₇H₈BrN⁺ M->F1 - •CH₃ F2 [M+H - Br]⁺ m/z 122 C₈H₁₀N⁺ M->F2 - •Br F3 [M+H - NH₃]⁺ m/z 184/186 C₈H₉Br⁺ M->F3 - NH₃ F4 [C₆H₅]⁺ m/z 77 F2->F4 - C₂H₅N

Caption: Predicted MS/MS fragmentation pathway of 4-Bromo-2,6-dimethylaniline.

Part 2: Comparative Analysis of Analytical Methodologies

While LC-MS is a powerful tool, a comprehensive analysis involves understanding its performance relative to other techniques. The choice of method is often dictated by the analytical question, be it routine quantification, impurity discovery, or definitive structural elucidation.

LC-MS vs. GC-MS
FeatureLC-MS (ESI)GC-MS (EI)Rationale & Justification
Ionization Soft ionization ([M+H]⁺)[1]Hard ionization (M⁺•, extensive fragmentation)[9]ESI is preferred for confirming molecular weight and for targeted MS/MS. EI provides a highly reproducible fragmentation pattern useful for library matching, but the molecular ion may be weak or absent for some molecules.[6]
Sample Volatility Not requiredRequires analyte to be volatile and thermally stable4-Bromo-2,6-dimethylaniline is suitable for both, but LC-MS is more versatile for related, less volatile impurities or metabolites.
Derivatization Generally not neededMay be required to improve volatility and peak shape[10]LC-MS simplifies sample preparation, reducing potential sources of error and saving time.[11][12]
Sensitivity High, especially with tandem MS[11]High, particularly with selected ion monitoring (SIM)Both techniques offer excellent sensitivity. LC-MS/MS often provides superior selectivity in complex matrices due to the precursor/product ion relationship.[13]
Structural Isomers Can separate isomers chromatographically[14]Excellent chromatographic separation on capillary columnsThe choice of chromatographic method (LC vs. GC) is key for isomer separation. Both can be effective, but method development is crucial.[13][14]
Comparison of Ionization Sources for LC-MS
Ionization SourcePrincipleSuitability for 4-Bromo-2,6-dimethylaniline
Electrospray Ionization (ESI) Soft ionization in solution phase, forms [M+H]⁺Highly Suitable. Aniline derivatives are basic and readily protonated, making them ideal candidates for positive mode ESI.[15][16]
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes solvent vapor, which then protonates the analyteSuitable. A good alternative to ESI, especially for less polar analytes. It can sometimes provide complementary information.
Atmospheric Pressure Photoionization (APPI) UV lamp ionizes a dopant, which then ionizes the analyteLess Common. Typically used for nonpolar compounds that are difficult to ionize by ESI or APCI. Not the first choice for this analyte.

Justification for ESI: The amine functional group in 4-Bromo-2,6-dimethylaniline makes it readily susceptible to protonation in the acidic mobile phases typically used in reversed-phase chromatography. This leads to efficient and stable ion generation in ESI, making it the most logical and effective choice.[15]

Part 3: A Self-Validating Experimental Protocol

This section details a robust, step-by-step methodology for the analysis of 4-Bromo-2,6-dimethylaniline. The protocol is designed to be "self-validating" by incorporating system suitability tests and quality controls.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Review A 1. Prepare Mobile Phases B 2. Prepare Stock Solution (1 mg/mL in Methanol) A->B C 3. Create Working Standards & QC Samples (0.1-10 µg/mL) B->C D 4. System Equilibration & Suitability Test (SST) C->D E 5. Inject Blank, Standards, QCs, and Samples D->E F 6. Acquire Data (Full Scan & MS/MS) E->F G 7. Integrate Peaks & Generate Calibration Curve F->G H 8. Confirm Fragmentation Pattern G->H I 9. Quantify Samples & Verify QC Performance H->I

Caption: General workflow for LC-MS/MS analysis of 4-Bromo-2,6-dimethylaniline.

Detailed Method Parameters

1. Sample and Standard Preparation

  • Stock Solution: Accurately weigh and dissolve 4-Bromo-2,6-dimethylaniline in methanol to create a 1.0 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards at concentrations such as 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3.0, and 8.0 µg/mL) from a separate stock solution to ensure accuracy and precision.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds.[17]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting analyte protonation for ESI.[17]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 20% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 20% B

    • 12.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature improves peak shape and reduces viscosity.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Full Scan and Product Ion Scan (MS/MS).

  • Full Scan Range: m/z 50-400. To detect the precursor ion and any potential impurities.

  • MS/MS Parameters:

    • Precursor Ion: m/z 201. (Select the ⁷⁹Br isotope for consistency).

    • Collision Energy: Ramped from 15-40 eV. Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (smaller) fragments in a single run.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

4. System Suitability & Self-Validation

  • Causality: Before analyzing samples, the system's performance must be verified. This ensures that the data generated is reliable.

  • Protocol:

    • Equilibrate the system until a stable baseline is achieved.

    • Make five replicate injections of a mid-level standard (e.g., 1.0 µg/mL).

    • Acceptance Criteria:

      • Peak Area Relative Standard Deviation (RSD) ≤ 5%.

      • Retention Time RSD ≤ 2%.

      • Peak Tailing Factor between 0.9 and 1.5.

  • Trustworthiness: If the system fails suitability, troubleshooting must be performed before proceeding. This self-validating check prevents the generation of unreliable data. A blank injection should also be run to ensure no carryover is present.

References

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  • Chemistry LibreTexts. (2020). The Origin of Fragmentation Patterns. [Link]

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  • Gross, J. H. (2011). Mass Spectrometry - A Textbook. Springer.
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  • Shimadzu. (2014). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • National Center for Biotechnology Information. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • CORESTA. (2008). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-2,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • ACS Publications. (1998). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link]

  • NIST. (n.d.). 2,6-Dibromo-4-methylaniline. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 3-Bromo-2,4,6-trimethylaniline. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2008). 4-Bromo-2,6-dimethylaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2,6-dimethylaniline. PubChem. [Link]

  • MilliporeSigma. (n.d.). 4-Bromo-2,6-dimethylaniline 98%. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Bromo-2,6-dimethylaniline Hydrobromide

[1]

Executive Safety Summary

4-Bromo-2,6-dimethylaniline hydrobromide is a halogenated aniline salt used primarily as an intermediate in pharmaceutical synthesis. Unlike its free base liquid counterpart, the hydrobromide salt typically presents as a solid. This alters the primary exposure risk from vapor inhalation to dust inhalation and direct contact .

As a Senior Application Scientist, I emphasize that safety with this compound relies on controlling two distinct hazard vectors: aniline toxicity (potential methemoglobinemia) and hydrohalic acid corrosivity (irritation from hydrolysis).

Critical Hazard Profile
PropertyDescription
CAS Number 24596-19-8 (Free Base Reference); Salt form specific CAS often vendor-dependent.
Physical State Solid (Powder/Crystalline). Hygroscopic.
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.) , Skin/Eye Irritation , STOT SE 3 (Respiratory) .
Hidden Risk Hydrolysis: Upon contact with moisture (mucous membranes), it may release hydrobromic acid (HBr), causing severe irritation distinct from the aniline toxicity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Respiratory Protection[2][3][4][5]
  • Standard Handling (Weighing/Transfer): Use a certified Chemical Fume Hood. If work must be done on an open bench (not recommended), a P100 (HEPA) particulate respirator is required.

  • Solution Preparation: If dissolving in volatile solvents, upgrade to a Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to protect against both solvent vapors and potential HBr off-gassing.

B. Dermal Protection (Glove Selection)

Aniline derivatives can permeate standard glove materials. We rely on a Double-Gloving Protocol .

LayerMaterialThicknessFunction
Inner Nitrile 4 mil (0.1 mm)Dexterity and sweat barrier.
Outer Nitrile (High Grade) >5 mil (0.12 mm)Primary chemical barrier. Change every 30 mins.
Spill Laminate (Silver Shield) Multi-layerRequired for cleaning spills >5g or concentrated solutions.

Expert Insight: Do not use Latex. Aniline derivatives have high permeation rates through natural rubber.

C. Eye & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the fine dust nature of the salt.

  • Body: Lab coat (buttoned to neck) + chemically resistant apron if handling solutions >100 mL.

Operational Handling Protocol

Phase 1: Weighing & Transfer

Objective: Prevent dust generation and surface contamination.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free powder funnel and a pre-tared weighing boat inside a secondary containment tray.

  • Anti-Static Measure: This salt can be static-prone. Use an anti-static gun or ionizer if available to prevent "flying powder."

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula.

    • Immediately recap the stock bottle after removing the aliquot.

  • Decontamination: Wipe the exterior of the weighing vessel with a Kimwipe dampened in ethanol before removing it from the hood.

Phase 2: Solution Preparation

Objective: Mitigate exotherm and vapor release.

  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Methanol), add the solid slowly to the solvent.

  • Acid Scavenging: Be aware that the hydrobromide salt is acidic. If the reaction is sensitive to acid, a base (e.g., Triethylamine) may be required, which will generate heat and precipitate triethylamine hydrobromide.

  • Vessel: Use a round-bottom flask with a septum. Avoid open beakers to prevent solvent evaporation carrying aniline traces.

Emergency Response & Decontamination Logic

In the event of exposure, immediate action is required to prevent systemic toxicity (methemoglobinemia).

Exposure Response Workflow

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure TypeStart->TypeSkinSKIN CONTACT(Dust or Solution)Type->SkinEyeEYE CONTACTType->EyeInhaleINHALATIONType->InhaleActionSkin1. Brush off dry powder (do not wet yet)2. Drench with water (15 mins)3. Use soap (Lipophilic removal)Skin->ActionSkinActionEye1. Flush with eyewash (15 mins)2. Hold eyelids open3. Do NOT rubEye->ActionEyeActionInhale1. Move to fresh air immediately2. Sit upright (facilitate breathing)3. Oxygen if availableInhale->ActionInhaleMedicalSEEK MEDICAL ATTENTIONInform: 'Aniline Salt Exposure'ActionSkin->MedicalActionEye->MedicalActionInhale->MedicalMonitorMonitor for Blue Lips/Nails(Signs of Methemoglobinemia)Medical->Monitor

Figure 1: Immediate decision logic for personnel exposure.[1] Note the specific instruction to brush off dry powder before wetting to avoid an immediate concentrated acidic solution on the skin.

Spill Cleanup (Solid < 10g)[1]
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don Laminate/Silver Shield gloves over nitrile. Wear a P100 respirator.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersal.

  • Clean: Scoop up the damp material into a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with a mild soap solution (trisodium phosphate is ideal) to remove aniline residues. Do not use bleach (potential reaction with amines).

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationDisposal Method
Solid Waste Halogenated Organic Solid Collect in a dedicated container labeled "Toxic Solid - Halogenated Aniline Salt." Do not mix with oxidizers.[2]
Liquid Waste Halogenated Organic Solvent If dissolved in solvent, dispose in the halogenated waste stream.
Contaminated Debris Hazardous Debris Gloves, weighing boats, and paper towels must be bagged and tagged as hazardous waste. Do not throw in regular trash.

Self-Validating Check: Before closing the waste container, verify the pH. If the waste solution is highly acidic due to the hydrobromide, neutralize to pH 5-9 if your facility requires it, but only if you are trained to do so safely. Otherwise, label as "Acidic Organic Waste."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 139074029, 4-Bromo-2,6-dimethylaniline. Retrieved February 21, 2026, from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved February 21, 2026, from [Link]

  • International Labour Organization (ILO). ICSC 1013 - Aniline Hydrochloride (Analogous Salt Hazards). Retrieved February 21, 2026, from [Link]

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